

Application Note: Comprehensive Characterization of 3-Ethylindolin-2-one

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Compound of Interest

Compound Name: 3-Ethylindolin-2-one

Cat. No.: B169619

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Introduction

3-Ethylindolin-2-one, a derivative of the oxindole core, represents a significant scaffold in medicinal chemistry and drug development. The oxindole structure is a privileged motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including kinase inhibition, and antimicrobial and anticonvulsant properties. The precise characterization of **3-Ethylindolin-2-one** is paramount for ensuring its purity, stability, and quality in research and development settings. This application note provides a comprehensive overview of the key analytical methodologies for the thorough characterization of this compound.

Analytical Methodologies

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of **3-Ethylindolin-2-one**. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of **3-Ethylindolin-2-one** and to quantify its presence in various matrices.

1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for determining the purity of **3-Ethylindolin-2-one**.

- Experimental Protocol:
 - Instrumentation: A standard HPLC system equipped with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at 254 nm.
 - Injection Volume: 10 µL.
 - Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For **3-Ethylindolin-2-one**, this method can provide information on purity and potential impurities.

- Experimental Protocol:
 - Instrumentation: A GC system coupled to a mass spectrometer.
 - Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

- Mass Spectrometer: Electron ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
- Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Spectroscopic Analysis

Spectroscopic methods are used to elucidate the molecular structure of **3-Ethylindolin-2-one**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable for the structural confirmation of **3-Ethylindolin-2-one**.

- Experimental Protocol:
 - Instrumentation: A 400 MHz or higher NMR spectrometer.
 - Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
 - Sample Concentration: Approximately 10 mg/mL.
 - ^1H NMR: Acquire standard proton spectra.
 - ^{13}C NMR: Acquire proton-decoupled carbon spectra.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Experimental Protocol:
 - Instrumentation: An FTIR spectrometer.
 - Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

- Measurement Range: 4000-400 cm^{-1} .

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

- Experimental Protocol:
 - Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
 - Ionization Mode: EI for GC-MS or ESI for direct infusion or LC-MS.
 - Analysis: Determine the molecular ion peak and analyze the fragmentation pattern.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the characterization of **3-Ethylindolin-2-one** based on the analytical methods described.

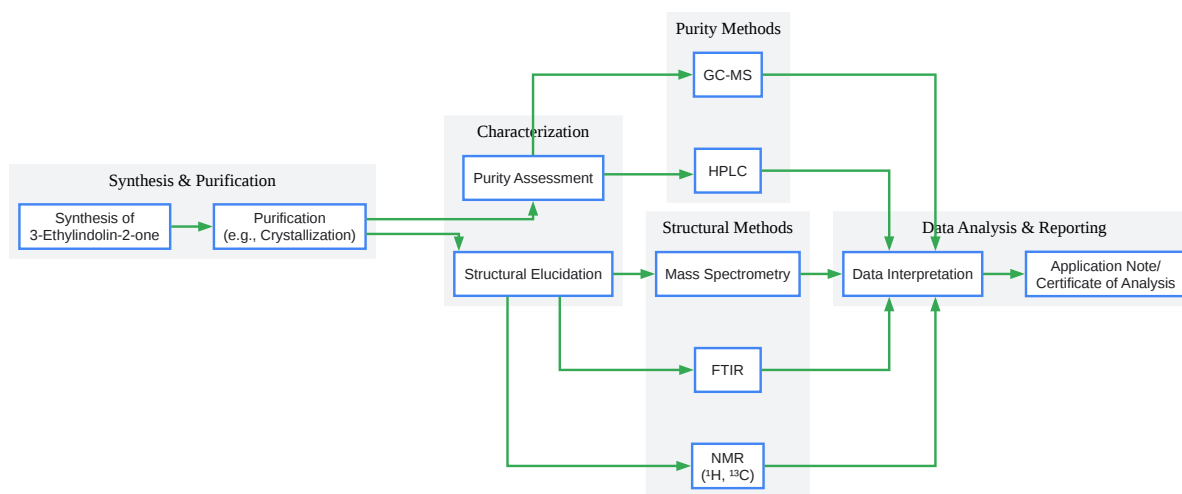
Table 1: Chromatographic Data

Parameter	HPLC	GC-MS
Retention Time (min)	~ 4.5	~ 12.8
Column	C18 (4.6 x 250 mm, 5 μm)	DB-5MS (30 m x 0.25 mm, 0.25 μm)
Mobile Phase/Carrier Gas	Acetonitrile:Water (60:40)	Helium
Flow Rate	1.0 mL/min	1.0 mL/min
Detection	UV at 254 nm	EI-MS (m/z 40-400)

Table 2: Spectroscopic Data

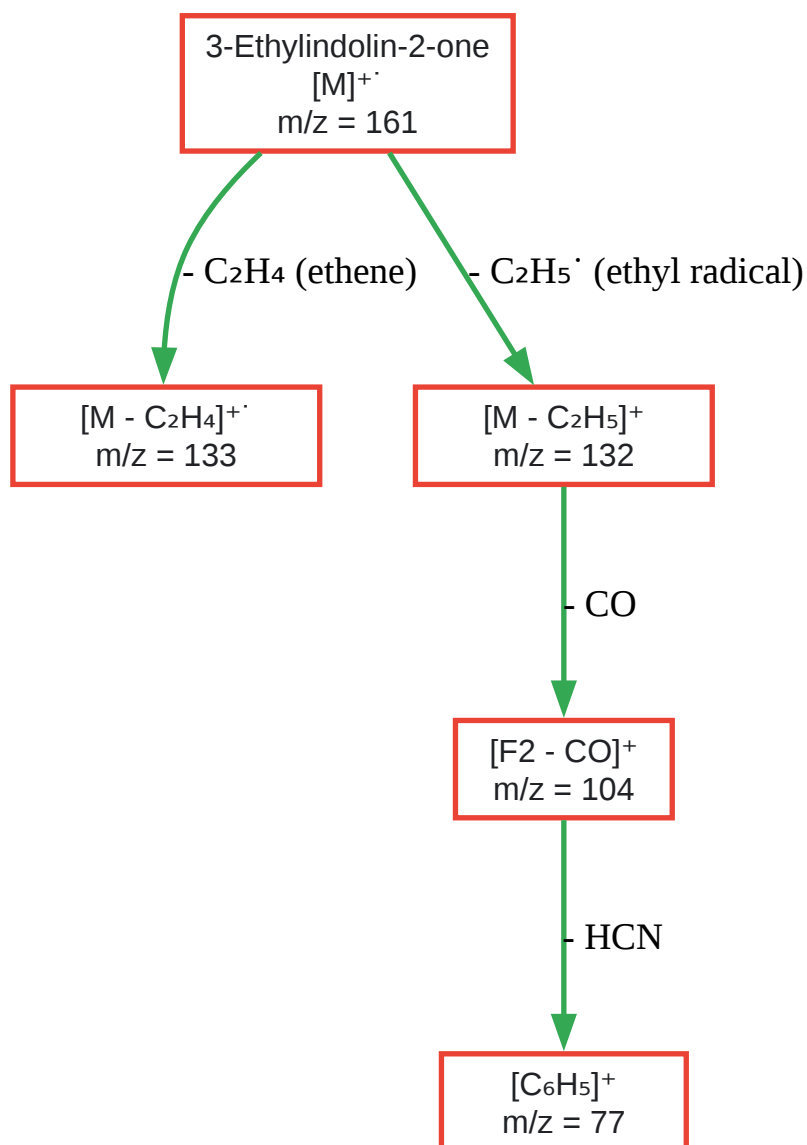
Technique	Parameter	Expected Value
^1H NMR (CDCl_3)	Chemical Shift (δ , ppm)	Aromatic CH: 6.8-7.3, NH: ~8.0, CH (position 3): ~3.5 (quartet), CH_3 : ~1.2 (triplet)
^{13}C NMR (CDCl_3)	Chemical Shift (δ , ppm)	C=O : ~178, Aromatic C: 110-140, C3: ~45, CH_2CH_3 : ~28, CH_2CH_3 : ~10
FTIR (KBr)	Wavenumber (cm^{-1})	N-H stretch: ~3200, C=O stretch: ~1710, C-H stretch (aromatic): ~3100, C-H stretch (aliphatic): ~2970
Mass Spectrometry (EI)	m/z	Molecular Ion $[\text{M}]^+$: 161, Key Fragments: 133, 132, 104, 77

Visualizations



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Caption: Workflow for the synthesis and analytical characterization of **3-Ethylindolin-2-one**.



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Caption: Proposed mass fragmentation pathway for **3-Ethylindolin-2-one** under electron ionization.

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